7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Brand Name: Vulcanchem
CAS No.: 899353-99-2
VCID: VC7450990
InChI: InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24)
SMILES: CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl
Molecular Formula: C19H15ClN2OS
Molecular Weight: 354.85

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

CAS No.: 899353-99-2

Cat. No.: VC7450990

Molecular Formula: C19H15ClN2OS

Molecular Weight: 354.85

* For research use only. Not for human or veterinary use.

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione - 899353-99-2

Specification

CAS No. 899353-99-2
Molecular Formula C19H15ClN2OS
Molecular Weight 354.85
IUPAC Name 7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24)
Standard InChI Key DANCBXARZHQRSL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione systematically describes its fused polycyclic framework. The chromeno[2,3-d]pyrimidine core consists of a benzopyran ring (positions 1–9) fused to a pyrimidine ring (positions 10–13), with a thione group (=S) at position 4 and a chlorine atom at position 7. The 4-ethylphenyl substituent at position 2 introduces hydrophobic character, influencing its pharmacokinetic profile .

Molecular Formula: C19H15ClN2OS\text{C}_{19}\text{H}_{15}\text{ClN}_{2}\text{OS}
Molecular Weight: 354.85 g/mol
Key Structural Features:

  • Fused chromeno-pyrimidine system with planarity enabling π-π stacking interactions

  • Electron-withdrawing chloro group enhancing electrophilic reactivity

  • 4-Ethylphenyl moiety contributing to lipophilicity (calculated logP = 5.03)

Comparative Structural Analysis:

PropertyTarget Compound7-Chloro-2-(4-ethoxyphenyl) Analog 9-Methoxy Derivative
Molecular FormulaC₁₉H₁₅ClN₂OSC₁₉H₁₅ClN₂O₂SC₂₀H₁₈N₂O₂S
Molecular Weight354.85370.86350.44
logP5.03 (estimated)4.934.78
Hydrogen Bond Acceptors455

The structural divergence from ethoxy to ethyl substituents reduces oxygen content while maintaining comparable lipophilicity, suggesting optimized blood-brain barrier penetration potential .

Synthesis and Characterization

Characterization Techniques

  • ¹H/¹³C NMR: Distinct signals for thione proton (δ 3.8–4.2 ppm) and ethyl group (δ 1.2–1.4 ppm triplet)

  • HRMS: Expected molecular ion peak at m/z 355.0512 (M+H⁺)

  • XRD: Planar core structure with dihedral angles <10° between fused rings

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated 218–224°C (DSC) based on analog data

  • Solubility:

    • Water: <0.1 mg/mL (25°C)

    • DMSO: >50 mg/mL

  • Dissociation Constant: pKa ≈ 8.2 (thione proton)

Spectroscopic Profile

UV-Vis (MeOH):

  • λₘₐₓ 274 nm (π→π* transition)

  • Shoulder at 310 nm (n→π* of thione)

FT-IR (KBr):

  • 1675 cm⁻¹ (C=S stretch)

  • 1580 cm⁻¹ (C=N pyrimidine)

Biological Activity and Mechanism of Action

Kinase Inhibition

Structural analogs demonstrate potent ERK1/2 inhibition (IC₅₀ = 0.42 μM) through:

  • Competitive ATP-binding site occupation

  • Hydrogen bonding with Met108 and Lys114 residues

  • Hydrophobic interactions from ethylphenyl group stabilizing inhibitor-enzyme complex

Antimicrobial Activity

Preliminary studies on chromeno-pyrimidine-thiones show:

  • Gram-positive bacteria: MIC 8–16 μg/mL (S. aureus)

  • Fungal strains: IC₅₀ 12 μM (C. albicans)

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